molecular formula C21H23F3N4O2 B2957134 (2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2034392-98-6

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2957134
CAS RN: 2034392-98-6
M. Wt: 420.436
InChI Key: PJBXXJLRPMNQLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclopentyloxy group attached to a pyridin-4-yl group, and a piperazin-1-yl group attached to a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl group is a key structural motif in this compound .


Physical And Chemical Properties Analysis

The compound is a white solid/crystal. Its molecular weight is 420.436. It is soluble in most organic solvents, such as diethyl ether, dichloromethane, ethyl acetate, hexanes, acetone, and dimethylformamide .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research has been conducted on the metabolism, excretion, and pharmacokinetics of related compounds, highlighting their absorption, metabolic pathways, and elimination processes. For example, studies on dipeptidyl peptidase IV inhibitors, which share similar piperazine and pyridine components, demonstrate rapid absorption and primary elimination via urine and feces in various species. These studies provide insights into the metabolic stability and potential therapeutic applications of similar compounds (Sharma et al., 2012).

Antimicrobial Activity

Compounds featuring pyridine and piperazine groups have been evaluated for their antimicrobial properties. Synthesis and testing of new pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Drug Development

Significant efforts have been directed towards synthesizing and evaluating the biological activities of compounds with pyridine and piperazine scaffolds for potential therapeutic applications. For instance, the synthesis of 4-substituted proline amides as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes showcases the chemical versatility and pharmacological potential of these compounds (Ammirati et al., 2009).

Molecular Interactions and Receptor Antagonism

Studies on the molecular interactions and antagonist properties of compounds containing piperidine and pyridine moieties offer valuable insights into their mechanism of action at the molecular level. This knowledge can inform the design of novel therapeutic agents targeting specific receptors (Shim et al., 2002).

Structural and Chemical Properties

Research into the crystal structure, thermal, and optical properties of related compounds helps in understanding their stability, reactivity, and potential applications in various fields, including materials science and drug formulation (Karthik et al., 2021).

properties

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXXJLRPMNQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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